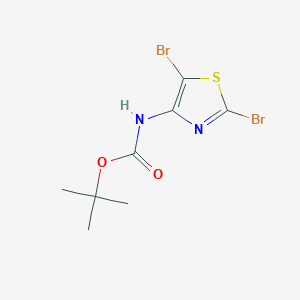
7-Bromo-2-hydrazinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-hydrazinylquinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of a bromine atom at the 7th position and a hydrazinyl group at the 2nd position makes this compound particularly interesting for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-hydrazinylquinoline typically involves the reaction of 2-hydrazinylquinoline with brominating agents. One common method includes the treatment of 2-hydrazinylquinoline with bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts can also be explored to make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form corresponding amines.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acetic acid, room temperature to reflux.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF), room temperature to reflux.
Substitution: NaOCH3, KOtBu, dimethyl sulfoxide (DMSO), room temperature to reflux.
Major Products Formed:
- Oxidation products include quinoline N-oxides.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Quinoline derivatives, including 7-Bromo-2-hydrazinylquinoline, are being investigated for their anticancer properties. They have been found to inhibit the growth of certain cancer cell lines.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The exact mechanism of action of 7-Bromo-2-hydrazinylquinoline varies depending on its application. In antimicrobial studies, it is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to cell death. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
Comparación Con Compuestos Similares
2-Hydrazinylquinoline: Lacks the bromine atom at the 7th position but shares similar hydrazinyl functionality.
7-Bromoquinoline: Lacks the hydrazinyl group at the 2nd position but shares the bromine atom at the 7th position.
Quinoline: The parent compound without any substituents.
Uniqueness: 7-Bromo-2-hydrazinylquinoline is unique due to the presence of both the bromine atom and the hydrazinyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
(7-bromoquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-6-2-4-9(13-11)12-8(6)5-7/h1-5H,11H2,(H,12,13) |
Clave InChI |
DOWYLTVHHBFUPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=N2)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)



![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)



![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)


